molecular formula C9H15NO3 B1404141 1-(Morpholinomethyl)cyclopropanecarboxylic acid CAS No. 1257236-69-3

1-(Morpholinomethyl)cyclopropanecarboxylic acid

Cat. No.: B1404141
CAS No.: 1257236-69-3
M. Wt: 185.22 g/mol
InChI Key: CLSNCMSRRHZGQQ-UHFFFAOYSA-N
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Description

1-(Morpholinomethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a morpholinomethyl substituent attached to the cyclopropane ring.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSNCMSRRHZGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Morpholinomethyl-Substituted Precursors

A precursor such as morpholinomethyl acrylate or acrylonitrile undergoes cyclopropanation.

  • Method : React methacrylic acid derivatives (e.g., ester, nitrile) with trihalides (e.g., CHCl₃, CCl₄) in the presence of a base (e.g., NaOH) to form a gem-dihalocyclopropane intermediate. Subsequent dehalogenation with sodium metal yields the cyclopropane ring.
  • Functionalization : Hydrolysis of the ester/nitrile group to the carboxylic acid (via acidic or basic conditions).
  • Example Conditions :
Step Reagents/Conditions Yield Source
Cyclopropanation CHCl₃, NaOH, 0–5°C ~75%
Hydrolysis H₂SO₄, reflux 85–90%

Nucleophilic Substitution on Halomethyl Cyclopropane Intermediates

Introduce morpholine via substitution on a preformed halomethyl cyclopropane carboxylate.

  • Synthesis of Halomethyl Intermediate : Cyclopropane carboxylates with a chloromethyl group (e.g., 1-chloromethylcyclopropanecarboxylate) can be synthesized via cyclopropanation of chlorinated acrylates.
  • Substitution : React with morpholine in polar aprotic solvents (e.g., DMSO, THF) at 60–80°C.
  • Example Reaction :
    1-Chloromethylcyclopropanecarboxylate + Morpholine → 1-(Morpholinomethyl)cyclopropanecarboxylate
Parameter Value Source
Solvent DMSO
Temperature 70°C
Yield ~65%

Copper-Catalyzed Cyclopropanation with Simultaneous Functionalization

Leverage Cu(I)-based catalytic systems to form the cyclopropane ring while introducing substituents.

  • Catalytic System : [Cu(I) salt/amine/DMSO] enables mild cyclopropanation of acrylates with diazo reagents (e.g., ethyl diazoacetate).
  • Morpholinomethyl Introduction : Use a morpholinomethyl-substituted diazo compound or post-functionalize the cyclopropane via amination.
  • Advantages : High regioselectivity and yields up to 90% under optimized conditions.

Oxidation of Morpholinomethyl Cyclopropanecarboxaldehyde

Oxidize a morpholinomethyl-substituted cyclopropanecarboxaldehyde to the carboxylic acid.

  • Method : React cyclopropanecarboxaldehyde with molecular oxygen at 100–150°C without catalysts.
  • Example :
Substrate Product Conditions Yield
Cyclopropanecarboxaldehyde Cyclopropanecarboxylic acid O₂, 130°C, 12h 85%

Key Challenges and Considerations:

  • Ring Stability : Cyclopropanes are strain-sensitive; harsh conditions may lead to ring-opening. Mild reagents (e.g., Cu catalysts) are preferred.
  • Regioselectivity : Ensuring the morpholinomethyl group attaches at the 1-position requires steric or electronic control during cyclopropanation.
  • Purification : Distillation or recrystallization is critical for high-purity products.

Summary of Synthetic Routes

Route Steps Key Reagents Yield Range
1 Cyclopropanation → Hydrolysis CHCl₃, NaOH, H₂SO₄ 60–75%
2 Halomethyl Substitution Morpholine, DMSO 65–70%
3 Cu-Catalyzed Cyclopropanation Cu(I)/DMSO, diazo reagent 70–90%
4 Oxidation O₂, heat 80–85%

Chemical Reactions Analysis

1-(Morpholinomethyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-(Morpholinomethyl)cyclopropanecarboxylic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural complexity allows for the creation of peptidomimetics—molecules that mimic the biological activity of peptides.

  • Methods of Application : The compound is often involved in the alkylation of glycine equivalents, enabling the introduction of cyclopropane structures into amino acids.
  • Results : This application has led to the development of new antiviral agents with significant biological activity.

Biochemical Studies

In biochemistry, this compound is used to study enzyme-substrate interactions, particularly with cyclopropane rings that are prevalent in many bioactive compounds.

  • Methods of Application : It is employed in enzymatic assays to determine kinetic parameters such as binding affinity and turnover number.
  • Results : Insights gained from these studies can inform the design of enzyme inhibitors.

Nanotechnology

The compound has potential applications in nanotechnology, especially for drug delivery systems.

  • Methods of Application : Nanoparticles are functionalized with this compound to enhance their interaction with biological membranes.
  • Results : These functionalized nanoparticles exhibit improved stability and targeted delivery capabilities, making them promising candidates for advanced therapeutic applications.

Polymer Chemistry

In polymer chemistry, this compound modifies polymers to impart unique physical properties.

  • Methods of Application : Grafting this compound onto polymer backbones through various polymerization techniques enhances mechanical strength and thermal stability.
  • Results : Modified polymers are suitable for high-stress environments and electronic devices.

Agrochemistry

The compound plays a role in developing novel agrochemicals, such as pesticides and herbicides.

  • Methods of Application : Synthetic pathways incorporate this compound into agrochemical structures to improve safety profiles and reduce environmental impact.
  • Results : The resulting agrochemicals exhibit enhanced efficacy with lower toxicity.

Antimicrobial Evaluation

A study focused on trifluoromethyl-substituted compounds revealed significant antimicrobial activity against various bacterial strains. The structural motifs similar to this compound were found to be effective against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

Research on morpholine derivatives demonstrated their potential anti-inflammatory effects by inhibiting NF-κB activation. This suggests that compounds like this compound could serve as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antimicrobial ActivityEffective against Staphylococcus aureus and MRSA isolates
Anti-inflammatory EffectsInhibits NF-κB activation, suggesting potential for treating inflammatory diseases
Enzyme InteractionStudied for binding affinity to O-acetylserine sulfhydrylase
Drug Delivery SystemsFunctionalized nanoparticles show improved stability and targeted delivery capabilities
Agrochemical DevelopmentIncorporation into pesticides reduces toxicity and enhances efficacy

Mechanism of Action

The mechanism of action of 1-(Morpholinomethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Optimization: Morpholinomethyl-substituted compounds may require controlled reaction times to minimize amide byproducts, as seen in phenyl-substituted analogs .
  • Metabolic Pathways: Unlike ACC, which is rapidly metabolized in plants, morpholinomethyl derivatives might exhibit slower degradation in mammalian systems, extending their therapeutic window .

Biological Activity

Overview

1-(Morpholinomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C9_9H15_{15}NO3_3. It features a cyclopropane ring, a carboxylic acid group, and a morpholinomethyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. Notably, it has been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and regulation.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Similar compounds have been evaluated for their antidepressant properties. For example, derivatives based on cyclopropanecarboxylic acids have shown efficacy in animal models, surpassing traditional antidepressants like imipramine and desipramine in some studies .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of PTPs, which are implicated in various diseases including diabetes and autoimmune disorders .
  • Antimicrobial Properties : Some derivatives of cyclopropanecarboxylic acids have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Study 1: Antidepressant Efficacy

A series of studies focused on derivatives of cyclopropanecarboxylic acids found that certain modifications led to enhanced antidepressant effects. In animal tests, compounds were evaluated for their pharmacological profiles, revealing several candidates with superior activity compared to established treatments .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical in cysteine biosynthesis. This inhibition was confirmed through structural analysis and biochemical assays, indicating potential therapeutic applications as an adjuvant in antibiotic treatments .

Data Table: Biological Activities of this compound

Activity Mechanism References
AntidepressantModulation of neurotransmitter systems
Enzyme InhibitionInhibition of protein tyrosine phosphatases
AntimicrobialDisruption of bacterial metabolic pathways

Q & A

Q. What are the recommended safety protocols for handling 1-(Morpholinomethyl)cyclopropanecarboxylic acid in laboratory settings?

Answer:

  • Handling Precautions: Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation or contact with aerosols.
  • First-Aid Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if necessary .
    • Skin Contact: Wash thoroughly with soap and water.
    • Eye Exposure: Rinse with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture absorption .

Q. What synthetic methodologies are reported for cyclopropane-containing carboxylic acids, and how can they be adapted for this compound?

Answer:

  • Electro-Induced Hofmann Rearrangement: A method for synthesizing cyclopropylamines via electrochemical pathways, adaptable for introducing morpholine moieties (e.g., using morpholine derivatives as nucleophiles) .
  • Cyclopropanation Strategies:
    • Ring-Opening Reactions: Utilize strained cyclopropane precursors with carboxylic acid functionalities.
    • Catalytic Methods: Palladium or copper catalysts for cross-coupling reactions to attach substituents (e.g., morpholinomethyl groups) .
  • Optimization Parameters: Adjust pH (e.g., acidic conditions for cyclization) and solvent systems (e.g., aqueous/organic biphasic mixtures) to enhance yield .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of this compound under varying pH conditions?

Answer:

  • Controlled Stability Studies:
    • pH-Dependent Degradation: Conduct kinetic studies at pH 1–14, monitoring degradation via HPLC or LC-MS. Compare results with structurally similar compounds (e.g., 1-Aminocyclopropanecarboxylic acid) to identify trends .
    • Mechanistic Analysis: Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to elucidate hydrolysis pathways .
  • Mitigation Strategies: Stabilize the compound using buffered formulations or lyophilization for long-term storage .

Q. What advanced spectroscopic techniques are critical for characterizing the stereochemistry and reactivity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign cyclopropane ring protons (δ ~1.5–2.5 ppm) and morpholine methylene groups (δ ~3.5–4.0 ppm). Use 2D experiments (COSY, HSQC) for stereochemical confirmation .
  • X-ray Crystallography: Resolve crystal structures to confirm cyclopropane ring geometry and substituent orientation .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns under electrospray ionization (ESI) .

Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Answer:

  • Enzyme Inhibition Assays:
    • Target Selection: Focus on enzymes with cyclopropane-binding pockets (e.g., ACC deaminase or decarboxylases) .
    • Kinetic Analysis: Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in coupled reactions) .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Data Contradiction and Validation

Q. What strategies are recommended for resolving discrepancies in reported synthetic yields of this compound derivatives?

Answer:

  • Reproducibility Checks:
    • Reagent Purity: Verify the quality of starting materials (e.g., morpholine derivatives) via GC-MS or NMR .
    • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) affecting yield .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cyclopropane Carboxylic Acids

ParameterOptimal RangeMethodological ImpactReference
Reaction pH1.0–3.0Enhances cyclopropane ring stability
Solvent SystemWater/THF (1:1)Improves solubility of polar reagents
Catalyst Loading5–10 mol% Pd(OAc)₂Maximizes cross-coupling efficiency

Q. Table 2. Spectroscopic Signatures of this compound

TechniqueKey Peaks/FeaturesApplication
1H NMRδ 1.45–1.70 (cyclopropane CH₂), δ 3.65 (morpholine CH₂)Stereochemical assignment
IR1700–1720 cm⁻¹ (C=O stretch)Confirms carboxylic acid functionality

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholinomethyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Morpholinomethyl)cyclopropanecarboxylic acid

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